Cobalt;samarium - 53239-26-2

Cobalt;samarium

Catalog Number: EVT-15606714
CAS Number: 53239-26-2
Molecular Formula: Co6Sm
Molecular Weight: 504.0 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Samarium, with the atomic number 62, is a member of the lanthanide series and is typically found in minerals such as samarskite and monazite. Cobalt, on the other hand, has the atomic number 27 and is primarily sourced from cobaltite and other cobalt-bearing ores. The combination of these two elements forms an alloy that exhibits exceptional magnetic properties, making it a crucial material in high-performance applications.

Synthesis Analysis

Methods of Synthesis

The synthesis of samarium-cobalt alloys can be achieved through several methods, including:

  1. Alloy Smelting: This involves melting the individual metals together at high temperatures to form a homogeneous alloy.
  2. Rapid Quenching: After smelting, the molten alloy can be rapidly cooled to form cast strips, which helps in retaining the desired microstructure.
  3. Magnetic Powder Preparation: This can be done using methods like hydrogenation disproportionation followed by airflow grinding to achieve fine magnetic powders suitable for sintering .

Technical Details

The preparation process typically includes:

  • Orientation and Molding: The powder is subjected to a magnetic field during pressing to align the magnetic domains.
  • Sintering: The pressed powder is sintered at temperatures ranging from 1050°C to 1210°C under inert gas to enhance its magnetic properties .
  • Aging Treatment: Post-sintering treatments are performed to improve the material's stability and performance.
Molecular Structure Analysis

Structure and Data

The molecular formula for cobalt; samarium is represented as CoSm. The alloy typically exhibits a complex crystalline structure that varies depending on the specific composition and processing conditions. Key structural data include:

  • Molecular Weight: Approximately 209.293 g/mol.
  • Melting Point: Approximately 1325°C.
  • Density: Ranges between 7.5 g/cm³ to 8.5 g/cm³ depending on the specific alloy composition .
Chemical Reactions Analysis

Reactions and Technical Details

The chemical behavior of samarium-cobalt alloys can be characterized by their interactions with various environments:

  • Oxidation: Samarium oxidizes slowly in air, forming samarium oxides, while cobalt can form several oxides depending on conditions.
  • Magnetic Properties: The alloy exhibits significant coercivity and remanence, making it resistant to demagnetization even under high temperatures .
Mechanism of Action

Process and Data

The mechanism of action for samarium-cobalt alloys in applications such as magnets involves:

  • Magnetic Domain Alignment: During the manufacturing process, the alignment of magnetic domains under an external magnetic field optimizes the magnet's performance.
  • Thermal Stability: The alloy maintains its magnetic properties over a wide temperature range (up to approximately 800°C), making it suitable for high-temperature applications .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Lustrous gray metal.
  • Hardness: Moderately hard with good wear resistance.
  • Thermal Conductivity: Relatively low compared to other metals.

Chemical Properties

  • Reactivity: Reacts slowly with air; stable under normal conditions but can form oxides when exposed to moisture or high temperatures.
  • Solubility: Generally insoluble in water but can react with acids .
Applications

Scientific Uses

Samarium-cobalt alloys have a wide range of applications:

  • Permanent Magnets: Used extensively in motors, sensors, and actuators due to their strong magnetic properties.
  • Aerospace Components: Utilized in applications where lightweight materials with high strength are required.
  • Medical Devices: Employed in various medical technologies including prosthetics due to their biocompatibility and strength .
Synthesis and Fabrication Methodologies of SmCo-Based Materials

Solid-State Synthesis Techniques for SmCo Magnet Production

Solid-state synthesis remains the industrial standard for high-performance samarium-cobalt (SmCo) magnets. The reduction-diffusion process is foundational, where samarium oxide (Sm₂O₃) and cobalt oxides are blended with calcium hydride (CaH₂) and heated at 700–1200°C under inert atmosphere. This thermochemical reaction, Sm₂O₃ + 3CaH₂ → 2Sm + 3CaO + 3H₂, yields SmCo₅ or Sm₂Co₁₇ alloys via atomic diffusion [1] [9]. Precise stoichiometric control is critical; deviations as small as 2 at.% Sm alter phase purity. For example, X-ray diffraction confirms single-phase Sm₂Co₁₇ formation only at 10.6 at.% Sm, while deviations cause mixed phases (e.g., Sm₂Co₇ or Co-Sm₂Co₁₇) [1].

Powder metallurgy follows alloy production. Ingots are pulverized into fine powders (particle size ≤4 µm) via jet milling under nitrogen to prevent oxidation. Magnetic alignment occurs during die pressing under 1.5–2.5 T fields, orienting crystallographic c-axes. Subsequent sintering (1150–1250°C) densifies compacts, while solution treatments (1160–1200°C) and aging (700–900°C) optimize cellular nanostructures [6] [9].

Table 1: Solid-State Synthesis Parameters for SmCo Magnets

Process StageConditionsImpact on Properties
Reduction-Diffusion700–1200°C, Ar/H₂ atmosphereForms SmCo₅/Sm₂Co₁₇; Excess Sm reduces M
MillingParticle size ≤4 µm, N₂ atmosphereSingle-domain particles enhance H꜀ᵢ
Sintering1150–1250°C, vacuumDensity >95% theoretical improves Bᵣ
Aging700–900°C, controlled coolingInduces cellular structure for high H꜀ᵢ

Solvometallurgical Approaches for SmCo Recovery and Reprocessing

Solvometallurgical techniques enable sustainable SmCo reprocessing and nanomaterial synthesis. Co-precipitation in aqueous systems produces precursor materials: samarium and cobalt hydroxides co-precipitate from SmCl₃·6H₂O and CoCl₂·6H₂O solutions using NaOH. After annealing at 900°C under H₂/Ar, SmCo₅ nanoparticles achieve coercivities of 20 kOe, outperforming organic-phase syntheses by eliminating carbon contamination [4].

Electrospinning facilitates sub-micron fiber production. Solutions of Sm(NO₃)₃, Co(NO₃)₂, and polyvinylpyrrolidone (PVP) are electrospun (20 kV, 0.3 mL/h feed rate), forming precursor fibers. Calcination (800°C) and reduction-diffusion (700°C, CaH₂/Ar) yield Sm₂Co₁₇ fibers with controlled diameters (100–500 nm). Fiber aspect ratios >100 enhance shape anisotropy, boosting H꜀ᵢ by 30% versus spherical particles [1].

Table 2: Solvometallurgical Methods for SmCo Materials

MethodPrecursorKey ConditionsOutcome
Co-precipitationSmCl₃/CoCl₂ in NaOH900°C reductionH꜀ᵢ = 20 kOe (SmCo₅ NPs)
ElectrospinningSm/Co nitrates + PVP800°C calcination, 700°C reductionAnisotropic fibers; H꜀ᵢ↑ with aspect ratio
Solution CombustionNitrates + urea/glucose600–800°C ignitionPorous Sm-doped ferrites for non-magnetic apps

Advanced Sintering Processes for SmCo₅ and Sm₂Co₁₇ Phase Optimization

Phase-pure SmCo₅ and Sm₂Co₁₇ require stringent sintering control. Differential sintering kinetics arise from Sm volatility: Sm loss above 1100°C promotes deleterious Sm₂Co₇ or SmCo₃ phases. Compensatory Sm-hyperstoichiometry (Sm:Co = 1.05:5) maintains phase integrity [6]. Epitaxial nucleation governs cellular microstructure: During cooling, Sm₂Co₁₇ transforms to SmCo₅ at grain boundaries via the reaction 10Sm₂Co₁₇ + 9O₂ → 14SmCo₅ + 3Sm₂O₃, with SmCo₅ inheriting the parent phase’s crystallographic orientation [6] [10].

Elemental doping optimizes interfaces. First-principles calculations reveal Mn, Cu, and Ga segregate to SmCo₅ cell boundaries, while Fe, Ti, and Al partition to Sm₂Co₁₇ grains. Cu doping reduces c-axis lattice mismatch at SmCo₅/Sm₂Co₁₇ interfaces from 5.5% to 1.98%, lowering interfacial strain and enhancing H꜀ᵢ by 15% [10].

Temperature gradients during aging dictate nanostructure:

  • Slow cooling (0.5–1°C/min) between 800–400°C enables Cu diffusion to cell boundaries, forming sharp, defect-free SmCo₅/Sm₂Co₁₇ interfaces.
  • Quenching causes zigzag interfaces and Cu/Fe heterogeneity, halving coercivity [10].

Bonded vs. Sintered SmCo Magnets: Comparative Manufacturing Challenges

Bonded and sintered SmCo magnets diverge in process complexity and performance.

Bonded magnets blend SmCo powder (particle size 50–150 µm) with polymer binders (epoxy, nylon). Compression or injection molding at 150–300°C forms net-shape components. Anisotropic variants align particles in 1–2 T fields during molding. While energy-efficient and geometrically precise (tolerances ±0.1 mm), their maximum energy product (BHₘₐₓ) is limited to 12 MGOe due to low filler density (75–85 vol%) [3] [9].

Sintered magnets undergo high-temperature densification. Challenges include:

  • Machining limitations: Post-sinter grinding requires diamond tools (water-cooled) due to extreme hardness (Vickers hardness >600 HV).
  • Dimensional shrinkage: 15–20% linear shrinkage during sintering complicates net-shape production.
  • Microcracking: Thermal stresses from rapid cooling induce cracks, necessitating slow furnace cooling [3] [5] [9].

Table 3: Bonded vs. Sintered SmCo Magnets

ParameterBonded SmCoSintered SmCo
ProcessInjection/compression moldingPowder metallurgy + sintering
Density5.5–6.0 g/cm³ (75–85% theor.)8.0–8.4 g/cm³ (>95% theor.)
BHₘₐₓ6–12 MGOe16–32 MGOe (Sm₂Co₁₇)
Dimensional Tolerance±0.1 mm (net-shape)±0.5 mm (requires grinding)
Key ApplicationsSensors, small motorsAerospace actuators, medical devices

Properties

CAS Number

53239-26-2

Product Name

Cobalt;samarium

IUPAC Name

cobalt;samarium

Molecular Formula

Co6Sm

Molecular Weight

504.0 g/mol

InChI

InChI=1S/6Co.Sm

InChI Key

RVKPNNMFZGELPQ-UHFFFAOYSA-N

Canonical SMILES

[Co].[Co].[Co].[Co].[Co].[Co].[Sm]

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